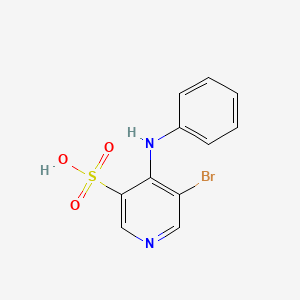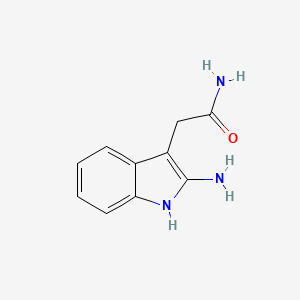
1H-Indole-3-acetamide, A-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetamide, A-amino- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is particularly interesting due to its structural similarity to naturally occurring plant hormones and its potential use in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-acetamide, A-amino- typically involves the reaction of indole-3-acetic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert indole-3-acetic acid to its corresponding acyl chloride, which then reacts with ammonia to form the desired amide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1H-Indole-3-acetamide, A-amino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indole-3-acetic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-acetamide, A-amino- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives with potential pharmaceutical applications.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-acetamide, A-amino- involves its interaction with specific molecular targets and pathways. In plants, it acts as an analog of indole-3-acetic acid, influencing growth and development by modulating auxin signaling pathways . In medical research, its effects are mediated through interactions with various cellular receptors and enzymes, leading to changes in cellular processes such as inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-acetamide, A-amino- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar growth-regulating properties.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Indole-3-butyric acid: Another plant hormone analog used to promote root growth in plant cuttings.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-(2-amino-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c11-9(14)5-7-6-3-1-2-4-8(6)13-10(7)12/h1-4,13H,5,12H2,(H2,11,14) |
InChI-Schlüssel |
SARKBTTYSYZPHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)N)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
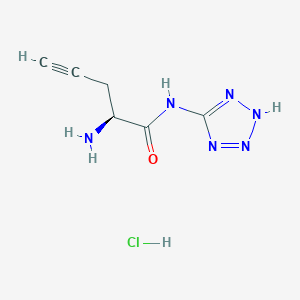
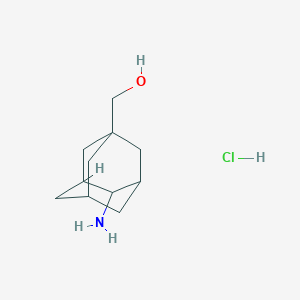
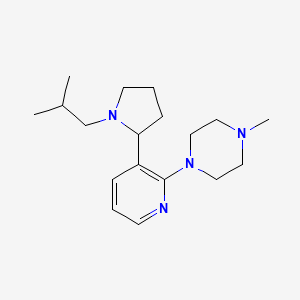
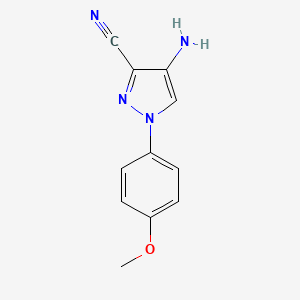
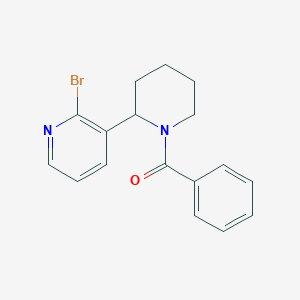

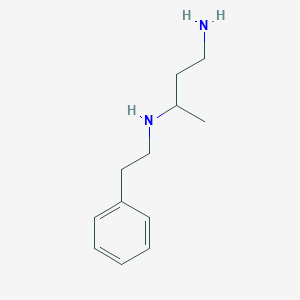
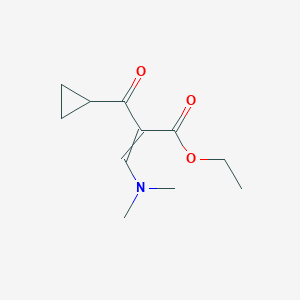
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
